molecular formula C12H26N2O3 B13928842 tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate

tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate

Cat. No.: B13928842
M. Wt: 246.35 g/mol
InChI Key: HFJJYXCWZMNFNS-UHFFFAOYSA-N
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Description

Tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate (CAS 2434844-28-5) is a high-purity chemical compound offered for research and development purposes. This amine-containing building block has a molecular formula of C12H26N2O3 and a molecular weight of 246.35 . The structure features a tert-butoxycarbonyl (Boc) protecting group, a valuable feature for synthetic chemists, as it allows for the protection of the amine functionality during multi-step synthetic sequences. The molecule also contains an ether linkage within its alkyl chain, which can influence its physicochemical properties. This combination of a protected amine and an ether spacer makes it a versatile intermediate for constructing more complex molecules, with potential applications in medicinal chemistry and materials science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. For specific handling and storage conditions, please refer to the available safety data sheets. The product is subject to cold-chain transportation to ensure stability .

Properties

Molecular Formula

C12H26N2O3

Molecular Weight

246.35 g/mol

IUPAC Name

tert-butyl N-[3-(3-aminopropoxy)propyl]-N-methylcarbamate

InChI

InChI=1S/C12H26N2O3/c1-12(2,3)17-11(15)14(4)8-6-10-16-9-5-7-13/h5-10,13H2,1-4H3

InChI Key

HFJJYXCWZMNFNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCOCCCN

Origin of Product

United States

Preparation Methods

Boc Protection of N-Methyl Hydroxylamine

  • Starting from commercially available N-methyl hydroxylamine hydrochloride, the secondary amine is protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form tert-butyl N-methyl-N-hydroxycarbamate.
  • This reaction typically proceeds at room temperature over 4 hours with a high yield (~86%).
  • Purification is achieved by washing and standard extraction techniques.

Azide Substitution and Reduction to Amino Group

  • The chlorine atom on the propyl chain is substituted by sodium azide (NaN3) in DMF at elevated temperature (~95°C) for 2 hours to form the azido intermediate.
  • The azido group is then reduced to the primary amine using triphenylphosphine in a biphasic mixture of dichloromethane and water at room temperature over 12 hours.
  • This step affords tert-butyl (3-aminopropoxy)(methyl)carbamate in high yield (~95%).

Optional Functionalization (e.g., Acrylamide Formation)

  • The primary amine can be further functionalized by reaction with acryloyl chloride in the presence of sodium bicarbonate in a biphasic chloroform/water system to yield acrylamide derivatives.
  • This step demonstrates the versatility of the amino-functionalized carbamate for further synthetic applications.

Alternative Synthesis via N,N-Bis(3-aminopropyl)methylamine

  • Another reported method involves the reaction of N,N-bis(3-aminopropyl)methylamine with di-tert-butyl dicarbonate to directly form the Boc-protected carbamate.
  • This route may provide a more straightforward synthesis but requires careful control of stoichiometry and reaction conditions to avoid over-protection or incomplete reaction.

Summary Table of Preparation Steps

Step Reactants / Reagents Conditions Yield (%) Product Notes
1 N-methyl hydroxylamine hydrochloride + Boc2O Room temp, 4 h 86 tert-butyl N-methyl-N-hydroxycarbamate High yield, Boc protection
2 Boc-protected hydroxylamine + 3-iodo-1-chloropropane + NaH DMF, RT 25 tert-butyl (3-chloropropoxy)(methyl)carbamate Moderate yield, alkylation step
3 Chloropropoxy intermediate + NaN3 DMF, 95°C, 2 h 58 tert-butyl (3-azidopropoxy)(methyl)carbamate Azide substitution
4 Azido intermediate + triphenylphosphine + Na2CO3 DCM/H2O, RT, 12 h 95 tert-butyl (3-aminopropoxy)(methyl)carbamate Reduction to amine
5* Amino intermediate + acryloyl chloride + NaHCO3 CHCl3/H2O, RT Variable tert-butyl (3-acrylamidopropoxy)(methyl)carbamate Optional functionalization
Alt. N,N-Bis(3-aminopropyl)methylamine + Boc2O Controlled conditions Not specified Boc-protected carbamate Alternative direct Boc protection route

*Step 5 is an optional derivatization step.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protective group for amines.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target and context of use.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Compound Name Key Structural Differences Key Similarities References
tert-Butyl (3-(3-aminopropoxy)propyl)carbamate Lacks the methyl group on the nitrogen atom Boc protection, aminopropoxypropyl backbone
tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate (CAS 194920-62-2) Contains additional ethoxy units in the chain (triethylene glycol-like structure) Boc protection, terminal amine functionality
tert-Butyl (3-((6,7-dimethoxyquinazolin-4-yl)(methyl)amino)propyl)carbamate Quinazolinyl substituent replaces the aminopropoxy group Boc protection, methylated nitrogen
tert-Butyl N-(3-amino-3-thioxopropyl)carbamate Thioamide (C=S) replaces the oxygen in the carbamate Boc protection, propyl chain
tert-Butyl (3-(4-bromo-3-fluorophenoxy)propyl)carbamate Bromo-fluorophenoxy group replaces the aminopropoxy moiety Boc protection, propyl chain

Key Observations :

  • Boc Protection : All compounds share the Boc group, enabling acid-labile deprotection .
  • Chain Flexibility: The aminopropoxypropyl backbone in the target compound contrasts with extended ethoxy chains (e.g., CAS 194920-62-2) or aromatic substituents (e.g., quinazolinyl or phenoxy groups) .
  • Reactivity: The methyl group on the nitrogen in the target compound may reduce nucleophilicity compared to non-methylated analogues, affecting coupling efficiency .

Key Observations :

  • Reductive Amination: A common strategy for introducing amine functionalities (e.g., uses isopinocampheylamine and propiolic bromide) .
  • Coupling Reactions : Palladium-catalyzed couplings or nucleophilic substitutions are employed for aromatic or heterocyclic substituents .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) NMR Features (δ, ppm) References
tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate ~260 (estimated) Not reported ~1.0 Expected signals: δ 1.45 (Boc tert-butyl), 3.3–3.5 (OCH2 and NCH2), 2.6–2.8 (NCH3)
tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate 320.43 432.4±35.0 1.0±0.1 δ 3.47–3.34 (OCH2), 1.45 (Boc tert-butyl), 5.40 (carbamate NH)
tert-Butyl N-(3-amino-3-thioxopropyl)carbamate 204.29 Not reported Not reported δ 1.45 (Boc tert-butyl), 3.3–3.5 (NCH2), 8.1–8.3 (thioamide NH2)

Key Observations :

  • Solubility : Compounds with ethoxy chains (e.g., CAS 194920-62-2) exhibit higher hydrophilicity than the target compound .
  • Thermal Stability : High boiling points (~430°C) are observed for ethoxy-rich derivatives due to increased molecular weight .

Biological Activity

Tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H23N2O3C_{11}H_{23}N_{2}O_{3}, and it has a molecular weight of approximately 229.31 g/mol. The compound features a tert-butyl group, a propoxy chain, and a carbamate functional group, which contribute to its solubility and bioavailability.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with carbamate moieties often interact with enzymes, potentially inhibiting their activity. This inhibition can affect various metabolic pathways.
  • Receptor Binding : The structure may allow for binding to specific receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting potential antioxidant properties.

In Vitro Studies

Several studies have investigated the biological effects of related compounds. For instance, research on similar carbamate derivatives has shown promising results in cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism
Compound AA549 (lung cancer)0.47CREB inhibition
Compound BMCF-7 (breast cancer)0.31Antiproliferative
Compound CMDA-MB-231 (breast cancer)73Growth inhibition

These findings indicate that modifications in the structure can significantly impact the potency and selectivity of the compounds against various cancer cell lines .

Case Studies

  • Anticancer Activity : In a study examining the effects of various carbamate derivatives on cancer cell proliferation, tert-butyl derivatives showed significant inhibition of growth in multiple cancer types, including breast and lung cancers. The mechanism was primarily through the inhibition of transcription factors involved in cell growth regulation .
  • Neuroprotective Effects : Another study explored the neuroprotective potential of similar compounds against neurodegenerative diseases like Alzheimer's disease (AD). The compounds exhibited a reduction in inflammatory markers and oxidative stress in neuronal cells, suggesting a protective effect against AD pathology .

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